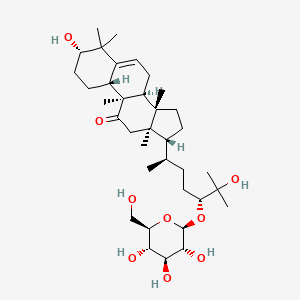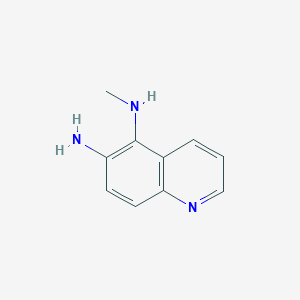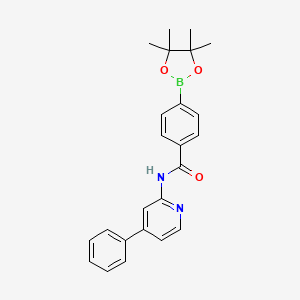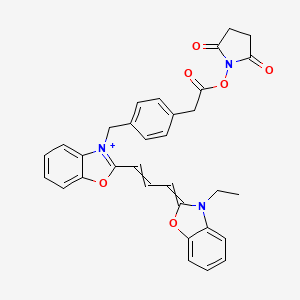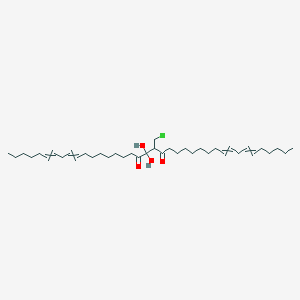
Bendamustine 3-Hydroxyprop-2-yl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bendamustine 3-Hydroxyprop-2-yl Ester is a derivative of the well-known anticancer drug Bendamustine Hydrochloride. This compound is an esterified form of Bendamustine, which has shown increased cytotoxicity against various cancer cell lines compared to its parent compound . Bendamustine itself is an alkylating agent used primarily in the treatment of hematologic malignancies such as non-Hodgkin lymphoma, chronic lymphocytic leukemia, and multiple myeloma .
Méthodes De Préparation
The synthesis of Bendamustine 3-Hydroxyprop-2-yl Ester involves esterification of Bendamustine with 3-hydroxyprop-2-yl alcohol. The reaction typically requires an acid catalyst and is conducted under controlled temperature conditions to ensure high yield and purity. Industrial production methods focus on optimizing reaction conditions to achieve a purity of ≥99%, making the process economical and viable for large-scale production .
Analyse Des Réactions Chimiques
Bendamustine 3-Hydroxyprop-2-yl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Bendamustine 3-Hydroxyprop-2-yl Ester has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Industry: The compound is used in the development of new anticancer drugs and formulations.
Mécanisme D'action
Bendamustine 3-Hydroxyprop-2-yl Ester exerts its effects through alkylation, forming covalent bonds with DNA. This leads to intra- and inter-strand crosslinks, resulting in DNA damage and cell death. The compound targets rapidly dividing cancer cells, causing apoptosis through both apoptotic and non-apoptotic pathways . The esterified form enhances cellular uptake and accumulation, increasing its cytotoxicity compared to the parent compound .
Comparaison Avec Des Composés Similaires
Bendamustine 3-Hydroxyprop-2-yl Ester is compared with other esters of Bendamustine, such as pyrrolidinoethyl ester and other alkylating agents like cyclophosphamide and melphalan. Its uniqueness lies in its higher cytotoxicity and selective targeting of cancer cells . Similar compounds include:
Pyrrolidinoethyl Ester of Bendamustine: Shows high enrichment in tumor cells.
Cyclophosphamide: Another alkylating agent used in cancer treatment.
Melphalan: An alkylating agent with a different mechanism of action.
Propriétés
Formule moléculaire |
C19H27Cl2N3O3 |
|---|---|
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
1-hydroxypropan-2-yl 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate |
InChI |
InChI=1S/C19H27Cl2N3O3/c1-14(13-25)27-19(26)5-3-4-18-22-16-12-15(6-7-17(16)23(18)2)24(10-8-20)11-9-21/h6-7,12,14,25H,3-5,8-11,13H2,1-2H3 |
Clé InChI |
GLUFCJDGCAYLDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



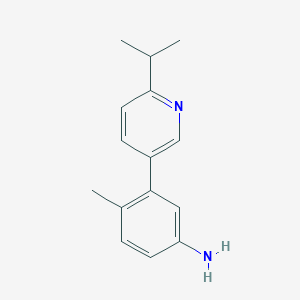

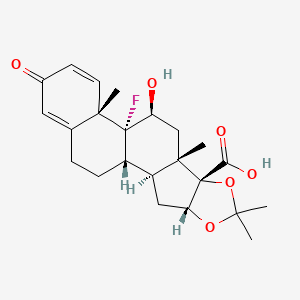
![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)
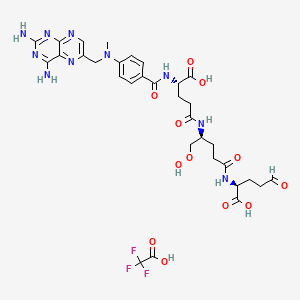
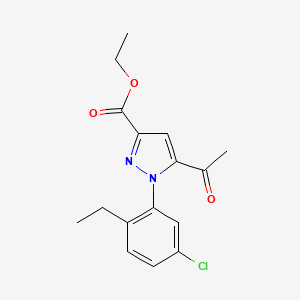
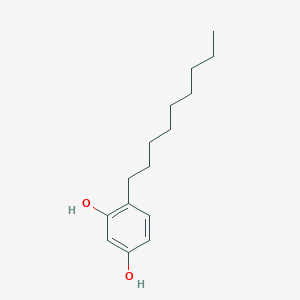
![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
